4-bromo-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
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Overview
Description
4-bromo-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom, an ethyl group, and a trifluoropropoxy group attached to the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole typically involves multiple steps. One common method includes the bromination of 1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at a low temperature to ensure selective bromination at the desired position on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-azide.
Scientific Research Applications
4-bromo-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-bromo-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoropropoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-ethyl-3-methyl-1H-pyrazole: Lacks the trifluoropropoxy group, making it less lipophilic.
1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole: Lacks the bromine atom, affecting its reactivity in substitution reactions.
4-chloro-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical behavior.
Uniqueness
4-bromo-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is unique due to the combination of its bromine atom, ethyl group, and trifluoropropoxy group. This combination imparts specific chemical properties, such as increased reactivity in substitution reactions and enhanced lipophilicity, making it valuable for various scientific applications.
Properties
IUPAC Name |
4-bromo-1-ethyl-3-(3,3,3-trifluoropropoxymethyl)pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrF3N2O/c1-2-15-5-7(10)8(14-15)6-16-4-3-9(11,12)13/h5H,2-4,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUJECSVRROPFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)COCCC(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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